5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one
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Overview
Description
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a propyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The bromobenzyl group can be introduced through the bromination of benzyl alcohol using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Synthesis of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Final Coupling Reaction: The bromobenzyl intermediate is then coupled with the pyridazinone core in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Formation of oxides or ketones.
Reduction Products: Formation of alcohols or amines.
Scientific Research Applications
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: A benzaldehyde derivative with a bromine substitution, used in organic synthesis for producing pharmaceuticals and agrochemicals.
2-Methylbenzo[d]thiazole Derivatives: Compounds with similar structural features, investigated for their potential as monoamine oxidase inhibitors.
Uniqueness
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
88094-09-1 |
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Molecular Formula |
C14H14BrClN2O2 |
Molecular Weight |
357.63 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14BrClN2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3 |
InChI Key |
YLQFNKAIDDRPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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